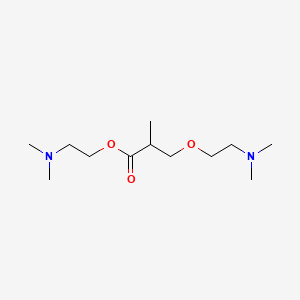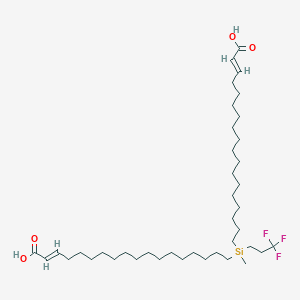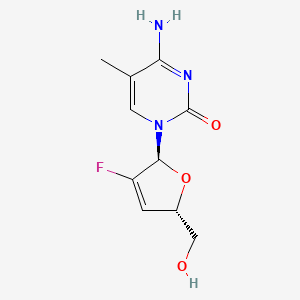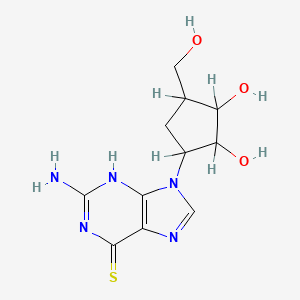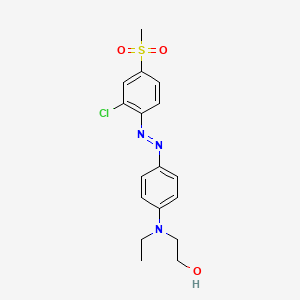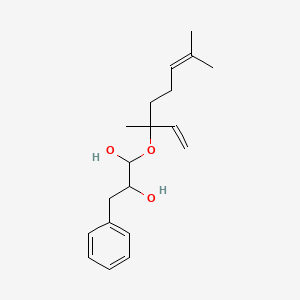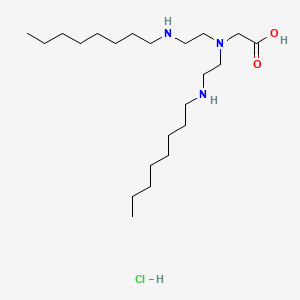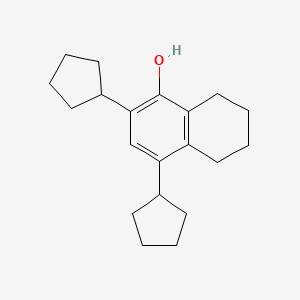
Docosanoic acid, triethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoic acid, triethylamine salt is a chemical compound formed by the reaction of docosanoic acid with triethylamine. Docosanoic acid, also known as behenic acid, is a long-chain fatty acid with the chemical formula C22H44O2. Triethylamine is a tertiary amine with the chemical formula C6H15N. The combination of these two compounds results in a salt that has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of docosanoic acid, triethylamine salt typically involves the neutralization of docosanoic acid with triethylamine. The reaction is carried out in an organic solvent such as acetone. The process involves mixing docosanoic acid with triethylamine in a stoichiometric ratio, followed by stirring and heating the mixture to facilitate the reaction. The resulting salt is then filtered and purified to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic acid, triethylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the salt back to its parent acid and amine.
Substitution: The salt can participate in substitution reactions where the triethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can regenerate the parent acid and amine .
Wissenschaftliche Forschungsanwendungen
Docosanoic acid, triethylamine salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of docosanoic acid, triethylamine salt involves its interaction with molecular targets such as enzymes and receptors. The triethylamine component can act as a base, facilitating various biochemical reactions. The long-chain fatty acid component can interact with lipid membranes, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lauric acid, triethylamine salt
- Myristic acid, triethylamine salt
- Palmitic acid, triethylamine salt
Uniqueness
Docosanoic acid, triethylamine salt is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain fatty acid salts, it has higher melting points and different solubility characteristics, making it suitable for specific applications in industry and research .
Eigenschaften
CAS-Nummer |
68833-94-3 |
|---|---|
Molekularformel |
C28H59NO2 |
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
N,N-diethylethanamine;docosanoic acid |
InChI |
InChI=1S/C22H44O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-4-7(5-2)6-3/h2-21H2,1H3,(H,23,24);4-6H2,1-3H3 |
InChI-Schlüssel |
PSMOHQSASCTISF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



